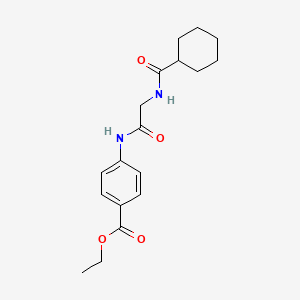
4-(2-(Cyclohexanecarboxamido)acétamido)benzoate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate ester group, an amide linkage, and a cyclohexane ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Applications De Recherche Scientifique
Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
It is known that similar compounds have shown antibacterial activities against gram-positive and gram-negative bacteria .
Biochemical Pathways
Similar compounds have been used as precursors for the synthesis of various scaffolds, including triazine, pyridone, thiazolidinone, thiazole, and thiophene .
Result of Action
Similar compounds have shown promising features that could be correlated with their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the amide bond: Cyclohexanecarboxylic acid is reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate amide.
Acetylation: The intermediate amide is then acetylated using acetic anhydride to form the final product, Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Hydrolysis: 4-(2-(Cyclohexanecarboxamido)acetamido)benzoic acid.
Reduction: Ethyl 4-(2-(cyclohexanemethylamino)acetamido)benzoate.
Substitution: Nitro or halogenated derivatives of the original compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(2-cyanoacetamido)benzoate: Similar structure but with a cyano group instead of the cyclohexane ring.
Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate: Similar structure but with different substituents on the aromatic ring.
Uniqueness
Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate is unique due to the presence of the cyclohexane ring, which can influence its biological activity and chemical reactivity. This structural feature may confer specific properties that are not observed in similar compounds.
Propriétés
IUPAC Name |
ethyl 4-[[2-(cyclohexanecarbonylamino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-24-18(23)14-8-10-15(11-9-14)20-16(21)12-19-17(22)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZYYADNGALDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
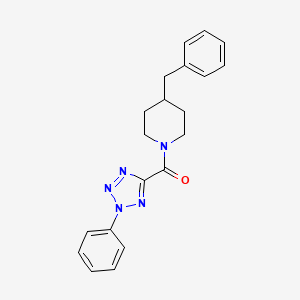
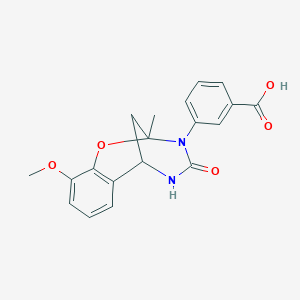
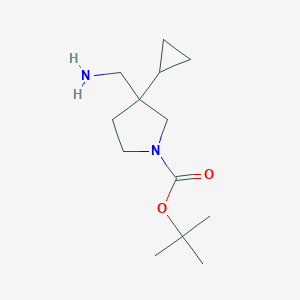

![5-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2544769.png)


![N-benzyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2544773.png)
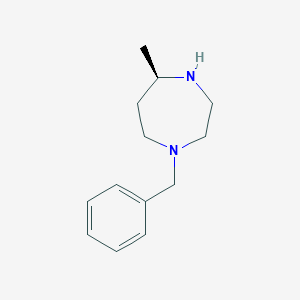

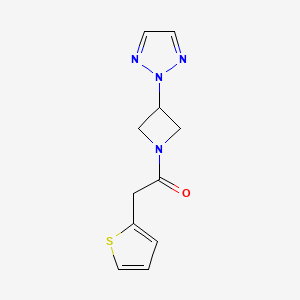

![2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2544781.png)

